molecular formula C16H23N3O2 B7599828 N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide

Cat. No.: B7599828
M. Wt: 289.37 g/mol
InChI Key: FOLPVBQRSDNZGZ-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide is a chemical compound with the molecular formula C16H23N3O2 It is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide typically involves the reaction of 4-methylpiperazine with 4-(butanoylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
  • N-(4-(4-methylpiperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide

Uniqueness

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the combination of the piperazine ring and the butanamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-4-15(20)17-14-7-5-13(6-8-14)16(21)19-11-9-18(2)10-12-19/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLPVBQRSDNZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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